

In-Depth Review of the Development and Clinical Trials of BMS-741672

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-741672

Cat. No.: B15606829

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-741672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Bristol Myers Squibb, it was investigated for its therapeutic potential in inflammatory conditions, including diabetic neuropathic pain and insulin resistance. The core innovation behind **BMS-741672** lies in its "conformational-switching" mechanism, a design strategy to overcome the common drug development challenge of balancing polarity for selectivity and lipophilicity for oral bioavailability. Despite promising preclinical data and progression into Phase II clinical trials, the development of **BMS-741672** was ultimately discontinued. This guide provides a comprehensive technical overview of its development, mechanism of action, preclinical pharmacology, and clinical trial investigations.

Introduction: The Rationale for CCR2 Antagonism

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the inflammatory cascade. This signaling axis is responsible for the recruitment of monocytes from the bone marrow to sites of inflammation, where they differentiate into macrophages. This process is implicated in the pathogenesis of a wide range of diseases, including atherosclerosis, type 2 diabetes, and neuropathic pain. Antagonism of CCR2, therefore, represents a promising therapeutic strategy to mitigate chronic inflammation.

The "Conformational-Switching" Design of BMS-741672

A key challenge in the development of CCR2 antagonists has been achieving a balance between good ion channel selectivity (often associated with more polar molecules) and high oral bioavailability (typically seen with more lipophilic compounds). Bristol Myers Squibb addressed this by designing **BMS-741672** with a protonation-dependent conformational switching mechanism.^[1]

At the low pH of the intestine, the molecule adopts a more polar, charged conformation that is less permeable. However, a small population of a less polar, uncharged conformer exists in equilibrium. This less polar form can traverse the lipid membranes of the intestinal wall. Once in the higher pH environment of the bloodstream, the molecule reverts to its more polar, active conformation, which is optimal for binding to CCR2.^[1] This innovative approach allowed for both good oral absorption and high target selectivity.

Preclinical Pharmacology

BMS-741672 demonstrated potent and selective antagonism of CCR2 in a variety of preclinical studies.

In Vitro Activity

Parameter	Value	Species/Cell Line	Notes
CCR2 IC50	1.1 nM	Human	>700-fold selectivity over CCR5. ^[2]
Monocyte Chemotaxis IC50	0.67 nM	Human	Inhibition of monocyte migration towards a chemoattractant. ^[2]

Pharmacokinetics

Species	Oral Bioavailability (%)	Half-life (t _{1/2}) (IV)
Rat	51%	5.1 h
Cynomolgus Monkey	46%	3.2 h
Mouse	28%	-

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Safety Pharmacology

Preclinical safety studies indicated a suitable safety margin for progression to human trials. Notably, in telemetrized monkeys, **BMS-741672** did not demonstrate any effects on the QTc interval at a dose of 30 mg/kg, suggesting a low risk of cardiac arrhythmias.[\[1\]](#)

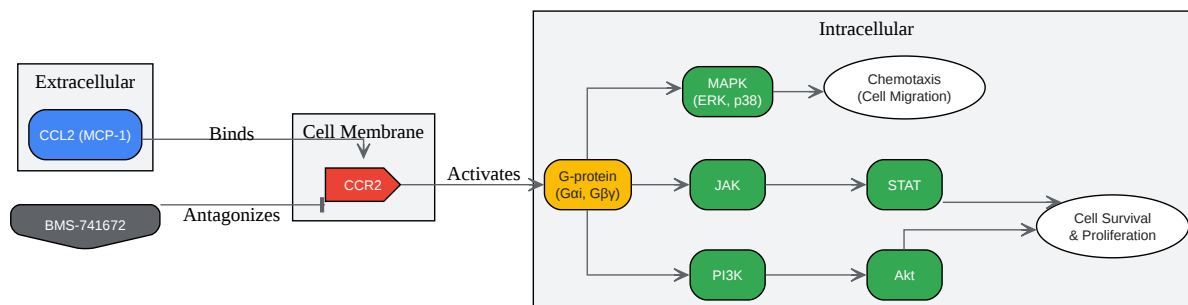
Metabolism

A significant challenge with **BMS-741672** was its in vivo metabolic stability. In pharmacokinetic studies in cynomolgus monkeys, a high level of the N-demethylated metabolite was observed. [\[3\]](#) This metabolite was found to be approximately 20-fold less active than the parent compound.[\[3\]](#) This metabolic liability likely contributed to the decision to discontinue its development and pursue a successor compound, BMS-753426, which was designed to have improved metabolic stability.[\[3\]](#)

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through G-protein coupling. This leads to the activation of several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, ultimately resulting in monocyte chemotaxis, activation, and survival.

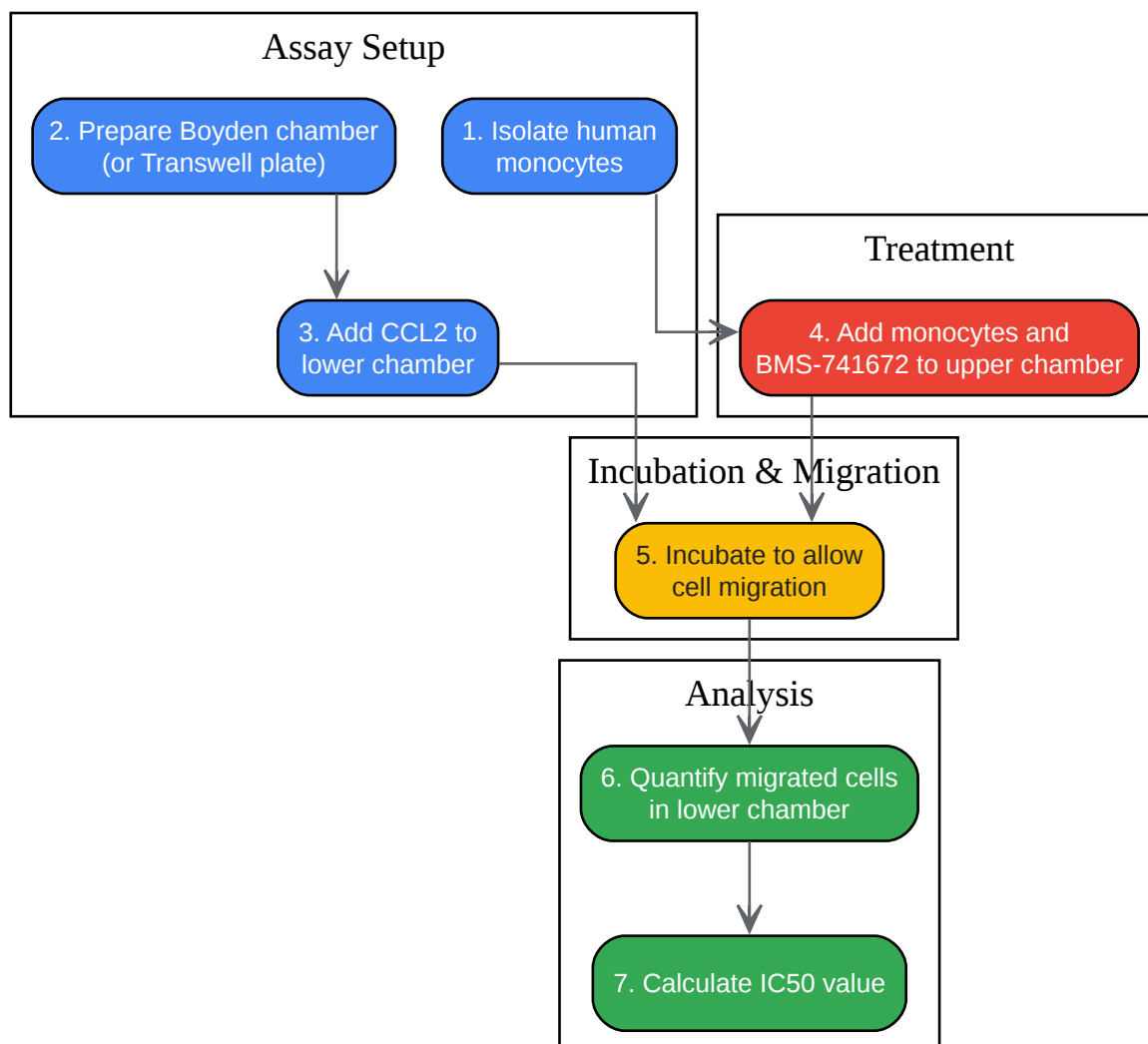


[Click to download full resolution via product page](#)

CCR2 Signaling Pathway and the antagonistic action of **BMS-741672**.

Experimental Workflow: Monocyte Chemotaxis Assay

A common method to assess the functional activity of a CCR2 antagonist is the monocyte chemotaxis assay, which measures the inhibition of monocyte migration towards a chemoattractant.



[Click to download full resolution via product page](#)

A typical workflow for a monocyte chemotaxis assay.

Clinical Trials

BMS-741672 advanced into Phase II clinical trials to evaluate its efficacy and safety in patient populations.

Study for Diabetic Neuropathic Pain

- NCT Identifier: NCT00683423[4]
- Title: A Study of **BMS-741672** for Diabetic Neuropathic Pain[4]

- Status: Completed[4]
- Purpose: To determine if **BMS-741672** improves neuropathic pain in patients with diabetes. [4]
- Design: A randomized, double-blind, placebo-controlled, crossover assignment study with approximately 50 participants.[5]
- Inclusion Criteria: Type 1 or 2 diabetes with painful, distal, symmetrical, sensory-motor neuropathy for at least 12 months; HbA1c between 7% and 10%.[5]
- Exclusion Criteria: Clinically significant or unstable diseases of other body systems; women of childbearing potential.[5]
- Results: The detailed results of this study have not been publicly disclosed.

Study in Insulin Resistance

- NCT Identifier: NCT00699790
- Title: Proof of Confidence Study of CCR2 Antagonist (**BMS-741672**) in Insulin Resistance
- Status: Completed[6]
- Purpose: To evaluate the efficacy and safety of **BMS-741672** in subjects with insulin resistance.
- Phase: Phase 2[6]
- Results: The detailed results of this study have not been publicly disclosed.

Discontinuation and Future Directions

The development of **BMS-741672** was discontinued after the completion of Phase II trials. While the exact reasons have not been officially published, the known metabolic instability of the compound, specifically its N-demethylation to a less active metabolite, is a likely contributing factor.[3] This is further supported by the subsequent development of BMS-753426, a successor molecule designed with improved metabolic properties.[3]

The story of **BMS-741672** highlights a critical aspect of drug development: the challenge of optimizing multiple parameters simultaneously. While the "conformational-switching" approach was a novel solution to the bioavailability and selectivity issue, the metabolic fate of the molecule ultimately limited its clinical potential. The insights gained from the development of **BMS-741672** have undoubtedly informed the design of next-generation CCR2 antagonists.

Conclusion

BMS-741672 represents a significant effort in the pursuit of a clinically effective CCR2 antagonist. Its innovative design and promising preclinical profile underscored the therapeutic potential of targeting the CCL2-CCR2 axis. Although its development was halted, the lessons learned from its preclinical and clinical investigations provide valuable knowledge for the ongoing development of therapies for inflammatory and metabolic diseases. The journey of **BMS-741672** serves as an important case study for medicinal chemists and drug development professionals, illustrating the complex interplay of efficacy, safety, and pharmacokinetics in the quest for new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-741672 for Diabetic Neuropathic Pain | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. BMS-741672 for Diabetic Neuropathic Pain [ctv.veeva.com]
- 6. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [In-Depth Review of the Development and Clinical Trials of BMS-741672]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15606829#in-depth-review-of-bms-741672-development-and-clinical-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com